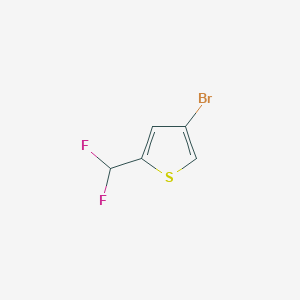

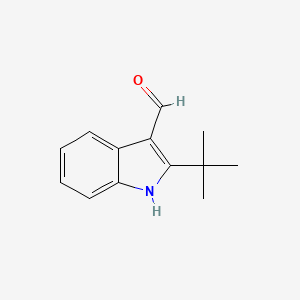

![molecular formula C9H7BrO2 B1273706 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde CAS No. 281678-73-7](/img/structure/B1273706.png)

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Overview

Description

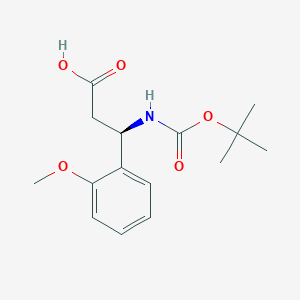

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (5-BDBF-7-C) is an organic compound belonging to the class of heterocyclic aldehydes. It is a colorless, water-soluble solid with a molecular weight of 235.1 g/mol. 5-BDBF-7-C is a versatile synthetic intermediate which has been used in the synthesis of various heterocyclic compounds for a variety of applications, including drug discovery and medicinal chemistry.

Scientific Research Applications

Tautomerism and Chemosensor Applications

- Benzoid-quinoid tautomerism : This compound exhibits tautomerism, a chemical phenomenon where a single chemical formula can exist in two or more structural forms, known as tautomers. For example, in dibenzo(benzo)-18-crown-6-containing N-arylimines of hydroxybenzo[b]furan carbaldehydes, a tautomeric equilibrium exists between benzoid and quinoid forms. This tautomerism is crucial in understanding the compound's reactivity and properties (Dubonosov et al., 2009).

- Chemosensor Systems : The compound is studied for its potential in chemosensor systems. In the presence of certain metal cations, the tautomeric equilibrium shifts, leading to changes in absorption and fluorescence spectra, which is a key attribute in designing chemosensors (Dubonosov et al., 2008).

Photocatalysis and Biomass-derived Chemicals

- Ligand-free photocatalysis : Furan-2-carbaldehydes, a class that includes 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, are used as C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. This synthesis is notable for its green chemistry approach, utilizing biomass-derived chemicals and not requiring protection of functional groups (Yu et al., 2018).

Synthesis and Reactivity

- Synthesis and structural properties : Research on the synthesis, structure, and reactivity of this compound and its analogs aids in understanding its applications in various chemical processes. Studies focus on the synthesis of isomeric carbaldehydes and their spectral assignments, which are crucial for their use in further chemical syntheses and applications (Yempala & Cassels, 2017).

Biochemical Analysis

Biochemical Properties

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways in which these enzymes are involved. The exact nature of these interactions can vary, but they often involve binding to the active sites of enzymes or interacting with protein domains .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell . These changes can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, or interact with DNA or RNA to influence gene expression. These interactions can lead to changes in the activity of various biochemical pathways, ultimately affecting cellular function . The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the compound’s long-term effects on cellular function. In in vitro and in vivo studies, researchers have observed that the compound’s activity may decrease over time due to degradation or other factors . Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects. Researchers have observed threshold effects, where the compound’s activity changes significantly at certain dosage levels . These observations are important for determining safe and effective dosages for experimental use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by specific enzymes, leading to the production of metabolites that can further interact with cellular processes . Understanding these metabolic pathways is essential for elucidating the compound’s overall effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The distribution of the compound within cells is crucial for its activity, as it determines the sites of action and potential effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, influencing various biochemical pathways and cellular processes.

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCBHNHULMHKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383428 | |

| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281678-73-7 | |

| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

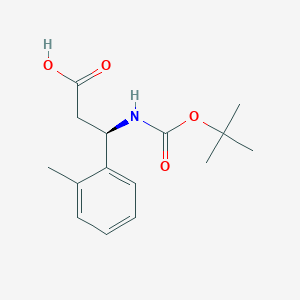

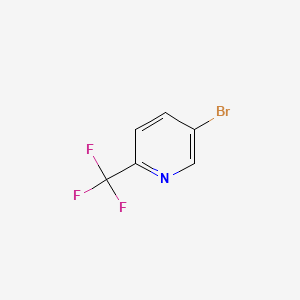

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)